molecular formula C40H78O2 B12658045 Hexatriacontyl methacrylate CAS No. 93858-00-5

Hexatriacontyl methacrylate

Cat. No.: B12658045
CAS No.: 93858-00-5
M. Wt: 591.0 g/mol
InChI Key: OAYMNBMXGBFHKX-UHFFFAOYSA-N
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Description

Hexatriacontyl methacrylate is a methacrylate ester characterized by a C₃₆ (hexatriacontyl) alkyl chain attached to a methacryloyl group. Methacrylates are widely used in polymer chemistry due to their ability to form durable, flexible, and transparent materials. Long-chain methacrylates like this compound are hypothesized to exhibit enhanced hydrophobicity, lower glass transition temperatures (Tg), and specialized applications in coatings or lubricants due to their bulky alkyl groups .

Properties

CAS No.

93858-00-5

Molecular Formula

C40H78O2

Molecular Weight

591.0 g/mol

IUPAC Name

hexatriacontyl 2-methylprop-2-enoate

InChI

InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-42-40(41)39(2)3/h2,4-38H2,1,3H3

InChI Key

OAYMNBMXGBFHKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexatriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with hexatriacontanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process starts with the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with the desired alcohol (hexatriacontanol in this case) to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Hexatriacontyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of free radical initiators such as azobisisobutyronitrile (AIBN) to form high molecular weight polymers.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield methacrylic acid and hexatriacontanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

    Polymerization: Initiators like AIBN, temperatures around 60-80°C.

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH), elevated temperatures.

    Transesterification: Catalysts such as sodium methoxide, moderate temperatures.

Major Products:

Scientific Research Applications

Applications in Paints and Coatings
Due to its hydrophobic nature, hexatriacontyl methacrylate is utilized in formulations for paints and coatings. It provides enhanced weather resistance and durability, making it ideal for outdoor applications. The compound's ability to form films that resist moisture penetration is particularly valuable in protective coatings .

Table 2: Performance Characteristics in Coatings

CharacteristicDescription
Weather ResistanceExcellent
Chemical ResistanceHigh
Drying TimeModerate

Lubricants

Use as Viscosity Index Improver
this compound has been identified as an effective viscosity index improver in lubricant formulations. It enhances the shear stability and viscosity index of lubricants, which is crucial for maintaining performance under varying temperature conditions . This application is particularly relevant in automotive and industrial lubricants.

Table 3: Lubricant Composition Features

FeatureValue
Viscosity IndexHigh
Shear StabilityExcellent
Temperature Range-20°C to 150°C

Separation Processes

Application in Chromatography
In analytical chemistry, this compound is employed as a stationary phase material in high-performance liquid chromatography (HPLC). Its long-chain structure provides unique interactions with analytes, enhancing separation efficiency for various compounds .

Case Study: HPLC Application

A study demonstrated the effectiveness of this compound as a stationary phase in separating complex mixtures of organic compounds. The results indicated improved resolution compared to traditional stationary phases, showcasing its potential in analytical applications.

Mechanism of Action

The mechanism of action of hexatriacontyl methacrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as high tensile strength, flexibility, and resistance to UV radiation. The ester group in this compound can undergo hydrolysis or transesterification, leading to the formation of methacrylic acid and hexatriacontanol, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Methacrylate Esters

Compound Alkyl Chain Length Molecular Formula Density (g/cm³) Tg (°C) Solubility Profile
Methyl methacrylate C₁ C₅H₈O₂ 0.94–0.96 ~105 Soluble in acetone, THF, alcohols
Butyl methacrylate C₄ C₈H₁₄O₂ 0.89–0.92 ~20 Soluble in non-polar solvents
Hexatriacontyl methacrylate* C₃₆ C₄₀H₇₆O₂ ~0.85 (inferred) <0 (inferred) Insoluble in polar solvents (inferred)

*Inferred properties based on trends from shorter-chain methacrylates.

Key Observations :

  • Chain Length and Solubility: Longer alkyl chains reduce polarity, making this compound highly insoluble in polar solvents like methanol, contrasting with methyl methacrylate’s solubility in alcohols and acetone .
  • Thermal Behavior : The Tg decreases significantly with increasing chain length. Butyl methacrylate’s Tg (~20°C) is lower than methyl methacrylate’s (~105°C), suggesting this compound would exhibit sub-zero Tg .

Analytical Methods

Chromatographic techniques, such as those used for methacrylic acid copolymers (e.g., centrifugation and methanol dilution ), may apply to this compound. However, its low solubility would necessitate alternative solvents or pretreatment steps.

Biological Activity

Hexatriacontyl methacrylate (HTM) is a long-chain methacrylate compound that has garnered interest in various fields, particularly in materials science and biomedicine. This article aims to provide a comprehensive overview of the biological activity associated with HTM, including its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain (hexatriacontyl) attached to a methacrylate group. This structure imparts unique properties that can influence its biological interactions:

  • Hydrophobicity : The long carbon chain enhances the compound's hydrophobic nature, potentially affecting its solubility and interaction with biological membranes.
  • Polymerization Potential : As a methacrylate, HTM can undergo free radical polymerization, allowing for the creation of various polymeric structures with tailored properties.

Antibacterial Properties

Methacrylate-based nanoparticles have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, research on nanoparticles anchored with different methacrylates demonstrated effective inhibition of bacterial growth, including strains such as Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) was determined for several formulations, indicating that modifications in the methacrylate structure could enhance antimicrobial efficacy.

CompoundBacterial StrainMIC (µg/mL)
DMAEMAS. aureus50
MMAE. coli100
HTMTBDTBD

Note : Further studies are needed to establish specific MIC values for HTM.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving related methacrylates, cytotoxic effects were measured using MTT assays on various cell lines. The results indicated that while some methacrylates exhibited cytotoxicity at higher concentrations, their antibacterial properties remained intact .

Example Findings

  • Cell Line : NIH 3T3 mouse fibroblast
  • Cytotoxicity Levels : Varying concentrations of methacrylate nanoparticles showed reduced cell viability at higher doses.

Applications in Drug Delivery Systems

The unique properties of HTM make it a candidate for use in drug delivery systems. Its ability to form stable polymers can be exploited to create carriers for sustained release of therapeutic agents. Research into similar compounds suggests that incorporating antimicrobial agents within a methacrylate matrix could enhance both the delivery and efficacy of drugs .

Sustained Release Mechanism

A study demonstrated that hydrogels made from methacrylates could effectively load and release antimicrobial agents over extended periods. This mechanism is crucial for applications in environments prone to infections, such as dental materials or wound dressings .

Case Studies and Research Findings

  • Nanoparticle Formulations : Studies on cationic nanoparticles incorporating methacrylates have shown promise in targeting bacterial infections. These formulations achieved effective bacterial inhibition while maintaining acceptable cytotoxicity levels in mammalian cell lines.
  • Hydrogel Systems : Research highlighted the development of hydrogels containing HTM-like compounds that not only provided structural integrity but also released antimicrobial agents effectively .

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